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Zusammenfassung

Diese technische Anleitung bietet detaillierte Protokolle und Einblicke in die Derivatisierung von
6-Fluoronicotinsaure, einer vielseitigen Bausteinkomponente fur die Entwicklung von biologisch
aktiven Molekilen und Sonden. Wir behandeln die wichtigsten Methoden zur Umwandlung der
Carbonsauregruppe in Amide und Ester, die fur den Einsatz in biologischen Assays,
einschliel3lich, aber nicht beschrénkt auf, die Entwicklung von Inhibitoren fir kleine Molekile
und fortschrittliche Bildgebungsmittel, entscheidend sind. Dieser Leitfaden richtet sich an
Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefes
Verstandnis der zugrunde liegenden chemischen Prinzipien sowie praktische, schrittweise
Anleitungen fir eine erfolgreiche Synthese und Charakterisierung vermitteln.

Einfuhrung: Die strategische Bedeutung von 6-
Fluoronicotinsaure

6-Fluoronicotinsaure (CAS 403-45-2) ist ein wertvoller fluorierter Baustein in der modernen
medizinischen Chemie.[1] Als Derivat der Nicotinsaure bietet sie einen vielseitigen Pyridinkern,
der sowohl mit einem Fluoratom als auch mit einer Carbonsauregruppe funktionalisiert ist.[1]
Diese duale Funktionalitat ermoglicht eine breite Palette von chemischen Modifikationen und
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Konjugationen, was sie zu einem idealen Ausgangsmaterial fir die Synthese komplexer
Molektle macht.[1]

Das Fluoratom ist von besonderer Bedeutung. Seine hohe Elektronegativitat kann die
elektronischen Eigenschaften des Pyridinrings modulieren und potenziell die Wechselwirkung
mit biologischen Zielmolekilen verbessern.[2] Darlber hinaus ist bekannt, dass die Einflihrung
von Fluor in Molekule die metabolische Stabilitat und die Lipophilie erhdht, was bei der
Entwicklung von Arzneimitteln sehr wiinschenswerte Eigenschaften sind.[1][3]

Die Carbonsauregruppe ist der primare Angriffspunkt fir die Derivatisierung und ermdglicht die
Kopplung der 6-Fluoronicotinsdure an andere Molekule durch die Bildung von Amid- oder
Esterbindungen. Diese Fahigkeit, als molekulares Gerust zu dienen, macht sie zu einer
Schlusselkomponente bei der Synthese von:

o PET-Tracern (Positronen-Emissions-Tomographie): Nach der Markierung mit Fluor-18
kénnen Derivate der 6-Fluoronicotinsaure zur Visualisierung und Quantifizierung biologischer
Prozesse in vivo verwendet werden, was fur die Friherkennung von Krankheiten und die
Uberwachung des Therapieansprechens entscheidend ist.[1]

» Biologisch aktive Verbindungen: Durch die Einbindung in gré3ere molekulare Geriiste
werden Derivate auf ihr Potenzial in der Onkologieforschung und als antimykotische oder
antibakterielle Mittel untersucht.[1][4][5]

» Biokonjugate: Die Carbonsauregruppe ermdglicht die kovalente Anbindung an Proteine,
Peptide und andere Biomolekiile fur eine Vielzahl von diagnostischen und therapeutischen
Anwendungen.

Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Umwandlung der
Carbonsauregruppe von 6-Fluoronicotinsdure in Amide und Ester, um ihre Nutzlichkeit in
diesen vielfaltigen biologischen Assays zu erschliel3en.

Amid-Synthese: Bildung der Peptidbindung

Die Bildung einer Amidbindung ist eine der grundlegendsten und am weitesten verbreiteten
Reaktionen in der medizinischen Chemie.[6] Sie erfordert die Aktivierung der Carbonsaure, um
sie fur den nukleophilen Angriff durch ein Amin empfanglich zu machen.
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Die Wahl des richtigen Kupplungsreagenzes: Einblicke

aus der Praxis

Die Wahl des Kupplungsreagenzes ist entscheidend und hangt von den Substraten, den

gewunschten Reaktionsbedingungen und den Kosten ab.[7] Fur die Kopplung von 6-

Fluoronicotinsdure werden ublicherweise Carbodiimid- und Oniumsalz-basierte Reagenzien

verwendet.

Kupplungsreagenz  Klasse Hauptvorteile Uberlegungen
Bildet ein instabiles O-
Wasserloslich; Acylisoharnstoff-
einfache Entfernung Zwischenprodukt;
EDC Carbodiimid von Nebenprodukten erfordert oft einen
durch wassrige Zusatzstoff (z. B.
Aufarbeitung.[4] NHS) zur
Stabilisierung.[4]
Hohe Reaktivitat,
besonders bei
) ) Teurer als EDC; kann
gehinderten Aminen; .
] o ) bei Uberschuss zu
HATU Oniumsalz (Aminium) geringe o
o Guanidinylierung des
Racemisierung; _
Amins fuhren.[9]
schnelle
Reaktionszeiten.[8][9]
Effizient und weit
] o verbreitet; geringe Etwas weniger reaktiv
HBTU Oniumsalz (Aminium)

Racemisierung bei
Zugabe von HOBL.[8]

als HATU.[8]

Expertise & Erfahrung: Fur die meisten Standard-Amidierungen von 6-Fluoronicotinsaure bietet

die EDC/NHS-Kopplung ein robustes und kostenguinstiges Verfahren. Die zweistufige

Vorgehensweise, bei der zunéchst der NHS-Ester gebildet wird, minimiert Nebenreaktionen

und ist besonders vorteilhaft, wenn entweder die Saure oder das Amin wertvoll ist. Bei sterisch

gehinderten oder elektronisch armen Aminen, bei denen EDC/NHS maoglicherweise versagt, ist
HATU aufgrund seiner Uberlegenen Reaktivitat das Mittel der Wahl.[6][9]
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Schritt 1: Aktivierung

Hydrolyse
(Nebenreaktion)
+EDC +NHS NHS-Ester
6-Fluoronicotinsaure >( O-Acylisoharnstoff (semi-stabil)
(Carbonséaure) )d------------ (instabil)
+ R-NH2

- J/

Schritt 2: Kopplung

Y
Priméares Amin . .
Stabiles Amid

Click to download full resolution via product page

Abbildung 1: Workflow der zweistufigen EDC/NHS-Amidkopplung.

Detailliertes Protokoll: EDC/NHS-Kopplung von 6-
Fluoronicotinsaure mit einem primaren Amin

Dieses Protokoll beschreibt ein allgemeines zweistufiges Verfahren. Die Optimierung kann je
nach den spezifischen Eigenschaften des Amins erforderlich sein.

Materialien und Reagenzien:

6-Fluoronicotinsaure

Primares Amin (1,0 - 1,2 Aquivalente)

EDC-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid) (1,1 - 1,5
Aquivalente)

NHS (N-Hydroxysuccinimid) (1,1 - 1,5 Aquivalente)
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o Wasserfreies aprotisches Losungsmittel (z. B. DMF, DCM)
o Tertiare Base (z. B. DIPEA oder Triethylamin, 2,0 - 3,0 Aquivalente)

o Standardreagenzien fur die Aufarbeitung (z. B. 1N HCI, gesattigte NaHCOs-L6sung, Sole,
Ethylacetat, wasserfreies Na2SO4 oder MgSOa)

Protokoll:
o Aktivierung der Carbonséaure:

o Losen Sie 6-Fluoronicotinsaure (1,0 Aquiv.) und NHS (1,2 Aquiv.) in wasserfreiem DMF
oder DCM in einem Rundkolben unter Inertgasatmosphére (N2 oder Ar).

o Kuhlen Sie die Losung in einem Eisbad auf 0 °C.
o Fiigen Sie EDC-HCI (1,2 Aquiv.) portionsweise unter Rithren hinzu.

o Lassen Sie die Reaktion 15-30 Minuten bei O °C rihren, um den aktivierten NHS-Ester zu
bilden.[10] Der Fortschritt kann durch TLC tUberwacht werden, indem das Verschwinden
des Ausgangsmaterials verfolgt wird.

o Amidkopplung:

o LoOsen Sie in einem separaten Kolben das primare Amin (1,1 Aquiv.) und DIPEA (2,5
Aquiv.) in einer kleinen Menge wasserfreiem DMF oder DCM.

o Fugen Sie die Aminldsung tropfenweise zu der gekuhlten Lésung des aktivierten Esters
hinzu.

o Lassen Sie die Reaktion langsam auf Raumtemperatur erwarmen und rihren Sie fir 2 bis
18 Stunden. Der Reaktionsfortschritt wird durch TLC oder LC-MS uberwacht, bis die
Ausgangsmaterialien verbraucht sind.[7]

e Aufarbeitung und Reinigung:

o Nach Abschluss der Reaktion die Reaktionsmischung mit Ethylacetat verdiinnen.
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o Waschen Sie die organische Phase nacheinander mit 1N HCI (zur Entfernung von
Uberschussiger Base), gesattigter wassriger NaHCOs-Losung (zur Entfernung von
Uberschussiger Saure und NHS) und Sole.

o Trocknen Sie die organische Schicht tUber wasserfreiem Na2SO4 oder MgSOa, filtrieren
Sie und konzentrieren Sie sie unter reduziertem Druck.

o Reinigen Sie das Rohprodukt durch Flash-Saulenchromatographie an Kieselgel, um das
reine Amid zu erhalten.

Vertrauenswirdigkeit: Dieses zweistufige Protokoll ist ein selbstvalidierendes System. Die
Trennung der Aktivierungs- und Kopplungsschritte, auch wenn sie im selben Gefal} stattfinden,
erhoht die Kontrolle. Die wassrige Aufarbeitung ist entscheidend fur die Entfernung der
wasserloslichen Reagenzien (EDC, NHS) und Nebenprodukte (EDC-Harnstoff), was die
anschlieBende chromatographische Reinigung vereinfacht.[4]

Ester-Synthese: Maskierung der Carbonsaure oder
Erstellung von Biokonjugations-Zwischenprodukten

Die Umwandlung von 6-Fluoronicotinsaure in ihre Esterderivate ist fir verschiedene Zwecke
von entscheidender Bedeutung. Einfache Alkylester (z. B. Methyl- oder Ethylester) dienen oft
als geschutzte Formen der Carbonséure wahrend mehrstufiger Synthesen oder als Substrate
in Screening-Assays. Aktivierte Ester, wie Tetrafluorphenylester (TFP), sind wichtige
Zwischenprodukte fir die Biokonjugation.

Die Wahl des richtigen aktivierten Esters: TFP vs. NHS

Fur die Biokonjugation, bei der Reaktionen typischerweise in wassrigen Puffern durchgefuhrt
werden, ist die Stabilitat des aktivierten Esters gegenuber Hydrolyse von grof3ter Bedeutung.

o NHS-Ester: Der traditionelle Standard. Sie sind reaktiv gegenuber primaren Aminen, aber
auch anfallig fur die Hydrolyse, insbesondere bei neutralem oder leicht basischem pH-Wert.
[11]

o TFP-Ester: Eine robustere Alternative. TFP-Ester zeigen eine deutlich héhere Stabilitat
gegenuber Hydrolyse in wassrigen Puffern, insbesondere bei pH-Werten uber 7,5.[1][11]
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Diese erhohte Stabilitat wird der elektronenziehenden Natur der Tetrafluorphenylgruppe
zugeschrieben.[1]

Expertise & Erfahrung: Die hohere Stabilitat von TFP-Estern fuhrt direkt zu einer héheren
Konjugationseffizienz und besseren Reproduzierbarkeit.[1] Fur wertvolle Biomolekile oder
wenn Reaktionen bei leicht basischem pH-Wert (zur Gewahrleistung deprotonierter primarer
Amine) erforderlich sind, stellen TFP-Ester die Gberlegene Wahl dar.[10][12]

Detailliertes Protokoll: Synthese von Methyl-6-
fluornicotinat

Dieses Protokoll beschreibt eine einfache und effiziente Methode zur Synthese des
Methylesters, die flr Screening-Bibliotheken oder als Zwischenprodukt nitzlich ist.

Materialien und Reagenzien:

6-Fluoronicotinsaure

Methanol (MeOH)

(Trimethylsilyl)diazomethan (2 M Losung in Diethylether)

Geeignete Glaswaren fir die Reaktion unter Inertgasatmosphare
Protokoll:
¢ Reaktionsaufbau:

o Ldsen Sie 6-Fluoronicotinsaure (z. B. 255 mg, 1,32 mmol) in Methanol (5 mL) in einem
geeigneten Reaktionsgefald bei Raumtemperatur.[13]

o Reaktion:

o Flgen Sie langsam (trimethylsilyl)diazomethan (4,0 mL einer 2 M Ldsung in Ether, 8,0
mmol) zu der gerthrten Losung hinzu. Es wird Gasentwicklung (N2) beobachtet.

o Ruhren Sie die Reaktionsmischung 30 Minuten lang bei Raumtemperatur.[13]
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e Aufarbeitung:

o Konzentrieren Sie die Reaktionsmischung unter reduziertem Druck, um das Losungsmittel
und Uberschissiges Reagenz zu entfernen.

o Das resultierende Methyl-6-fluornicotinat kann oft ohne weitere Reinigung verwendet
werden.[13] Falls erforderlich, kann eine schnelle Reinigung durch eine kurze
Kieselgelsaule erfolgen.

Vertrauenswiirdigkeit: Die Reaktion ist in der Regel sauber und schnell. Die Uberwachung
durch TLC (unter Verwendung eines geeigneten Losungsmittelsystems wie Ethylacetat/Hexan)
kann den vollstandigen Verbrauch der Ausgangs-Carbonsaure bestétigen. Die
Charakterisierung des Produkts durch NMR und MS validiert die erfolgreiche Synthese.

Fischer-Veresterung (Saure-katalysiert)

Starke Saure +H* (aus Saure) Prolomerlg; Carbonyl .
(2.B. H2S04) 6-FlL 1séure (Aktiviert) +R-OH
i - H20, - H* ( B Wasser
(Nebenprodukt)

\ zwischenprodukt | k
Alkohol
(R-OH)

Click to download full resolution via product page
Abbildung 2: Vereinfachter Mechanismus der Fischer-Veresterung.

Charakterisierung der Derivate

Eine ordnungsgeméale Charakterisierung ist unerlasslich, um die Identitat und Reinheit der
synthetisierten Derivate zu bestéatigen. HPLC, LC-MS und NMR-Spektroskopie sind die
priméaren Werkzeuge fir diese Aufgabe.

Chromatographische Analyse
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o HPLC (Hochleistungsfliissigkeitschromatographie): Eine Umkehrphasen-HPLC-Methode ist
ideal zur Beurteilung der Reinheit und zur Uberwachung des Reaktionsfortschritts.[14]
Typischerweise wird eine C18-Saule mit einem Gradienten aus Wasser und Acetonitril (beide
enthalten oft 0,1 % TFA oder Ameisensaure) verwendet. Das Derivat sollte eine andere
Retentionszeit als die Ausgangs-6-Fluoronicotinsaure aufweisen.

o LC-MS (Flussigkeitschromatographie-Massenspektrometrie): Diese Technik bestétigt die
Identitat des Produkts, indem sie das Molekulargewicht liefert. Fir 6-Fluoronicotinséure-
Derivate ist die Elektrospray-lonisation (ESI) im positiven Modus Ublich, wobei der [M+H]*-
Peak beobachtet wird.[14]

NMR-Spektroskopie

Die NMR-Spektroskopie liefert detaillierte strukturelle Informationen.

Typische *H-NMR- .
Typische **C-NMR-

Verbindung Verschiebungen (DMSO- .
Verschiebungen
ds)
o 0 ~8.8 (d), ~8.5 (td), ~7.4 (dd) ,
6-Fluoronicotinséure C=0 bei ~165 ppm
ppm

Aromatische Protonen wie

oben; Singulett bei d ~3.9 ppm  C=0 bei ~164 ppm; -OCHs bei
(3H) fiir die -OCHs-Gruppe. ~53 ppm

[13]

Methyl-6-fluornicotinat

Aromatische Protonen wie
oben; zusatzliche Signale im
aliphatischen Bereich, die der
o _ Alkylgruppe des Amins _
N-Alkyl-6-fluornicotinamid ) C=0 bei ~163-164 ppm
entsprechen. Das Amid-NH-
Proton erscheint
typischerweise als breites

Singulett oder Triplett.

Expertise & Erfahrung: Bei der *H-NMR-Analyse von Methylestern ist das Auftreten eines
neuen Singuletts, das bei ~3,9 ppm in 3 Protonen integriert, ein starker Hinweis auf eine
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erfolgreiche Veresterung.[13] Bei Amiden ist die Verschiebung und Kopplung der Protonen auf
dem Kohlenstoff neben dem Amidstickstoff diagnostisch. Die Uberwachung des Verschwindens
des breiten Carbonséaure-Protons (typischerweise >13 ppm) der Ausgangs-6-
Fluoronicotinséure ist ebenfalls ein zuverlassiger Indikator fir den Reaktionsfortschritt.

Schlussfolgerung

Die Derivatisierung von 6-Fluoronicotinsaure ist eine grundlegende Technik fir die Entwicklung
neuartiger Sonden und Therapeutika. Durch die sorgféltige Auswahl von Kupplungsreagenzien
und Reaktionsbedingungen kénnen Forscher effizient Amide und Ester mit einer Vielzahl von
Funktionalitdten synthetisieren. Die in diesem Leitfaden beschriebenen Protokolle bieten
robuste Ausgangspunkte fiir die Synthese und Charakterisierung dieser wertvollen Derivate.
Ein grindliches Verstandnis der zugrunde liegenden Mechanismen und der Grinde fur die
Wahl der experimentellen Verfahren, wie hier dargelegt, wird es Wissenschaftlern erméglichen,
diese Methoden erfolgreich auf ihre spezifischen Forschungs- und Entwicklungsziele
anzuwenden.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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